molecular formula C14H15N7O B2979597 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198196-34-6

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2979597
CAS No.: 2198196-34-6
M. Wt: 297.322
InChI Key: FCGHFSZGKIZSCC-UHFFFAOYSA-N
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Description

6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel chemical compound of significant interest in early-stage pharmacological and oncological research. While specific biological data for this exact molecule is not yet widely published, its structural features suggest it is designed to act as a targeted protein kinase inhibitor (PKI) or a tubulin polymerization inhibitor. This is based on its high structural similarity to other documented purine-based derivatives, such as 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one, which have been identified as potent tubulin polymerization inhibitors . Compounds of this class are frequently investigated for their potential to disrupt fundamental cellular processes in cancer cells. The proposed mechanism of action involves binding to tubulin, the building block of microtubules, thereby inhibiting its polymerization. This disruption can halt the cell cycle at the G2/M phase, preventing cell division and ultimately leading to the induction of apoptosis (programmed cell death) in malignant cells . Researchers can utilize this compound as a chemical tool to explore new pathways in cancer biology, particularly in studying mitotic inhibition and apoptosis signaling. Its potential high potency and selectivity, inferred from related compounds, make it a promising candidate for developing new antitumor agents, especially against challenging targets like colorectal carcinoma . Protein kinase inhibitors represent a major class of therapeutic agents, and exploring novel scaffolds like this one is crucial for overcoming drug resistance and expanding treatment options . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) must be consulted and adhered to during handling.

Properties

IUPAC Name

6-methyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-9-2-3-11(22)21(19-9)6-10-4-20(5-10)14-12-13(16-7-15-12)17-8-18-14/h2-3,7-8,10H,4-6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGHFSZGKIZSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: Starting from a suitable purine derivative, the azetidine ring can be introduced through cyclization reactions involving appropriate reagents and catalysts.

    Attachment of the Purine Base: The purine base is then attached to the azetidine ring through nucleophilic substitution or coupling reactions.

    Construction of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the dihydropyridazinone ring, potentially converting it to a more saturated pyridazinone derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the dihydropyridazinone ring can produce a fully saturated pyridazinone.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its purine base is particularly relevant in the context of nucleotide analogs, which can interfere with DNA and RNA synthesis.

Medicine

In medicine, 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential therapeutic effects. It may exhibit antiviral, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The azetidine ring and dihydropyridazinone core may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The dihydropyridazin-3-one scaffold is shared among analogs, but substituents on the azetidine and pyridazinone rings vary significantly, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one C₁₄H₁₅N₇O 313.33 - 6-methyl (pyridazinone)
- Azetidine-linked 9H-purin-6-yl
Purine moiety may enhance binding to adenosine receptors or kinases .
2-{[1-(5-Fluoropyrimidin-4-yl)Azetidin-3-yl]Methyl}-6-(Pyridin-3-yl)-2,3-Dihydropyridazin-3-One C₁₇H₁₅FN₆O 338.34 - 5-Fluoropyrimidin-4-yl (azetidine)
- Pyridin-3-yl (pyridazinone)
Fluorine atom improves metabolic stability; pyridinyl enhances π-π interactions.
6-Methyl-2-[(1-{Thieno[2,3-d]Pyrimidin-4-yl}Azetidin-3-yl)Methyl]-2,3-Dihydropyridazin-3-One C₁₅H₁₅N₅OS 313.40 - Thieno[2,3-d]pyrimidin-4-yl (azetidine) Sulfur-containing heterocycle may alter solubility and redox properties.
2-{[1-(Azepane-1-Sulfonyl)Azetidin-3-yl]Methyl}-6-Methyl-2,3-Dihydropyridazin-3-One C₁₅H₂₄N₄O₃S 340.40 - Azepane-sulfonyl (azetidine) Bulky sulfonyl group may reduce membrane permeability but improve solubility.
6-Phenyl-Pyridazin-3(2H)-One C₁₀H₈N₂O 172.18 - Phenyl (pyridazinone) Simpler structure with higher solubility in polar solvents (e.g., ethanol, DMSO).

Physicochemical Properties

  • Solubility: The phenyl-substituted pyridazinone () exhibits higher solubility in pharmaceutical solvents (e.g., 22.4 mg/mL in ethanol) due to reduced steric hindrance and polarity . In contrast, the target compound’s bulky purine-azetidine group likely reduces solubility, necessitating formulation optimizations.
  • The thienopyrimidine analog () introduces sulfur, which may influence redox behavior or metal coordination .

Biological Activity

The compound 6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various physiological processes. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Purine moiety : Contributes to its interaction with biological targets.
  • Dihydropyridazinone ring : Known for various pharmacological activities.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway, which is crucial in regulating cellular functions such as growth and metabolism. Inhibitors of PI3Kδ are of significant interest in cancer therapy and inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Enzyme InhibitionPI3KδReduced cell proliferation
Antimicrobial ActivityVarious pathogensInhibition of bacterial growth
Antifungal ActivityAlternaria solaniDisruption of fungal cell integrity

Antimicrobial and Antifungal Studies

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The methodology typically involves agar diffusion assays where the compound is applied to agar plates inoculated with target microorganisms. The zones of inhibition are measured to assess efficacy.

Case Study: Antifungal Activity Against Alternaria solani

A specific study highlighted the antifungal properties of the compound against Alternaria solani, a common plant pathogen. The results showed:

  • Mechanism : The compound caused structural damage to fungal cells, leading to cell death.
  • Gene Expression : qRT-PCR analyses indicated down-regulation of pathogenic genes such as slt2 and wetA, which are associated with sporulation and virulence.

Table 2: Antimicrobial Efficacy Results

PathogenZone of Inhibition (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Alternaria solani205

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : By binding to active sites on enzymes such as PI3Kδ, it prevents substrate binding, thereby inhibiting downstream signaling pathways.
  • Cell Membrane Disruption : In fungal cells, it alters membrane integrity, leading to leakage of intracellular components.
  • Gene Regulation : Modulates the expression of genes related to pathogenicity in fungi.

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